molecular formula C15H12ClN5O2S B11370604 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11370604
M. Wt: 361.8 g/mol
InChI Key: UHQVDUZTFXYNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
  • Reaction conditions: Use of a chlorinated aromatic compound and a strong base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).
  • Formation of the Thiadiazole Ring:

    • The thiadiazole ring is synthesized by reacting an appropriate thioamide with a nitrile compound.
    • Reaction conditions: Heating under reflux in a suitable solvent, such as acetonitrile, with a catalytic amount of acid.
  • Coupling of the Rings:

    • The final step involves coupling the pyridazine and thiadiazole rings through an amide bond formation.
    • Reaction conditions: Use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyridazine Ring:

      • Starting with a suitable dicarbonyl compound, such as a diketone or diester, the pyridazine ring is formed through a cyclization reaction with hydrazine or its derivatives.
      • Reaction conditions: Reflux in ethanol or another suitable solvent, with an acid catalyst.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

      • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
      • Major products: Oxidized derivatives with additional carbonyl or carboxyl groups.
    • Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

      • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
      • Major products: Reduced derivatives with amine or alcohol groups.
    • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

      • Common reagents: Halogenating agents, nucleophiles like amines or thiols.
      • Major products: Substituted derivatives with new functional groups.

    Scientific Research Applications

    1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

      Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

      Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.

      Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

    Mechanism of Action

    The mechanism of action of 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Comparison with Similar Compounds

    • 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
    • 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate

    Comparison:

    • Structural Differences: The similar compounds may have variations in the substituents on the thiadiazole or pyridazine rings, leading to differences in their chemical and biological properties.
    • Biological Activity: The unique combination of substituents in 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may result in distinct biological activities compared to its analogs.

    This compound’s uniqueness lies in its specific substituents and the resulting biological activities, making it a valuable subject for further research and development.

    Properties

    Molecular Formula

    C15H12ClN5O2S

    Molecular Weight

    361.8 g/mol

    IUPAC Name

    1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide

    InChI

    InChI=1S/C15H12ClN5O2S/c1-2-12-18-19-15(24-12)17-14(23)13-11(22)6-7-21(20-13)10-5-3-4-9(16)8-10/h3-8H,2H2,1H3,(H,17,19,23)

    InChI Key

    UHQVDUZTFXYNOG-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.